An In-depth Technical Guide to Fmoc-Asparaginol(Trt): Properties and Applications
An In-depth Technical Guide to Fmoc-Asparaginol(Trt): Properties and Applications
This guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparaginol, commonly referred to as Fmoc-Asparaginol(Trt) or Fmoc-Asn(Trt)-ol. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry. This document delves into the core properties, synthesis applications, and critical considerations for the effective use of this specialized amino alcohol derivative.
Introduction: The Strategic Advantage of Fmoc-Asparaginol(Trt) in Synthesis
In the realm of peptide and peptidomimetic synthesis, the incorporation of modified amino acid residues is crucial for modulating biological activity, improving pharmacokinetic profiles, and introducing novel functionalities. Fmoc-Asparaginol(Trt) is a key building block for the synthesis of peptide alcohols and other complex molecules where a C-terminal alcohol functionality is desired. The strategic protection of the α-amino group with the base-labile Fmoc group and the side-chain amide with the acid-labile trityl (Trt) group allows for its versatile and orthogonal integration into complex synthetic workflows, particularly in solid-phase peptide synthesis (SPPS).
The trityl protecting group on the asparagine side chain is of paramount importance. It effectively prevents the common and problematic side reaction of dehydration of the amide to a nitrile during activation steps, which is a frequent issue with unprotected asparagine, especially when using carbodiimide-based coupling reagents.[1] This ensures higher purity and yield of the final product.
Core Properties of Fmoc-Asparaginol(Trt)
A thorough understanding of the physicochemical properties of Fmoc-Asparaginol(Trt) is fundamental for its successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 198543-08-7 | [2][3] |
| Molecular Formula | C38H34N2O4 | [2][3] |
| Molecular Weight | 582.69 g/mol | [2][3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 155-159 °C | [2] |
| Solubility | Soluble in water or 1% acetic acid | [2] |
| Storage | Store at 0°C | [2] |
Chemical Structure
The chemical structure of Fmoc-Asparaginol(Trt) is characterized by the asparaginol backbone, with the α-amino group protected by Fmoc and the side-chain amide nitrogen protected by the bulky trityl group.
Caption: General workflow for SPPS incorporating Fmoc-Asparaginol(Trt).
Experimental Protocols
Coupling of Fmoc-Asparaginol(Trt) to a Hydroxymethyl-Functionalized Resin
This protocol describes the esterification of Fmoc-Asparaginol(Trt) to a Wang or similar hydroxymethyl-functionalized resin.
Materials:
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Fmoc-Asparaginol(Trt)
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Wang resin
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N,N'-Diisopropylcarbodiimide (DIC)
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4-(Dimethylamino)pyridine (DMAP)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
Procedure:
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Swell the Wang resin in DCM for 30 minutes, followed by washing with DMF.
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In a separate vessel, dissolve Fmoc-Asparaginol(Trt) (2 equivalents relative to resin substitution) in a minimal amount of DMF.
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Add DIC (2 equivalents) and DMAP (0.1 equivalents) to the dissolved Fmoc-Asparaginol(Trt).
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Add the activated amino alcohol solution to the swollen resin.
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Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
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Monitor the reaction completion using a test cleavage and analysis by HPLC-MS.
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After completion, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
Deprotection of the Fmoc and Trt Groups
Fmoc Group Removal: The Fmoc group is typically removed by treatment with a 20% solution of piperidine in DMF. [4]This is a rapid reaction, usually complete within 10-20 minutes at room temperature.
Trt Group Removal: The trityl group is cleaved under acidic conditions, most commonly using a cleavage cocktail containing trifluoroacetic acid (TFA). [5]A standard cleavage cocktail is TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). The reaction is typically carried out for 1-3 hours at room temperature. Important Consideration for N-terminal Asn(Trt) Residues: It is well-documented that the deprotection of a trityl group from an N-terminal asparagine residue can be significantly slower than for internal residues. [6][7]This is attributed to the proximity of the protonated N-terminal amino group, which can hinder the cleavage. Therefore, if Fmoc-Asparaginol(Trt) is at the N-terminus of the peptide, it is advisable to extend the cleavage time to ensure complete removal of the Trt group. [5][8]
Troubleshooting and Key Considerations
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Incomplete Trt Deprotection: As mentioned, this is a known issue for N-terminal Asn(Trt) and likely Asn(Trt)-ol residues. Extended cleavage times or repeated TFA treatments may be necessary. [6]* Solubility: While Fmoc-Asn(Trt)-OH has improved solubility over its unprotected counterpart, ensuring complete dissolution of Fmoc-Asparaginol(Trt) in the coupling solvent is crucial for efficient reactions. [1][5]* Storage and Handling: Fmoc-Asparaginol(Trt) should be stored at low temperatures (0°C) to maintain its stability. [2]As with all Fmoc-protected amino acids, care should be taken to avoid premature deprotection by basic contaminants.
Conclusion
Fmoc-Asparaginol(Trt) is a valuable and specialized building block for the synthesis of peptide alcohols and other modified peptides. Its dual-protection strategy allows for its seamless integration into Fmoc-based solid-phase peptide synthesis workflows. The trityl protection of the side-chain amide is a key feature that prevents dehydration side reactions, leading to cleaner products and higher yields. A thorough understanding of its properties, along with careful consideration of potential challenges such as the slow deprotection of the N-terminal Trt group, will enable researchers to effectively utilize this reagent in the development of novel and complex peptide-based molecules.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. Retrieved from [Link]
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Ede, N. J., & Bray, A. M. (1995). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fmoc-Asn(Trt)-OH. PubChem Compound Summary for CID 640248. Retrieved from [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-Asn(Trt)-OH: A Synthesis Strategy for Cleaner Peptides. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Asn(Trt)-OH: Enhancing Solubility and Preventing Side Reactions in Peptide Synthesis. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
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Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383. Retrieved from [Link]
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Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. PubMed. Retrieved from [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-Wang Resin. Retrieved from [Link]
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